molecular formula C14H13NO3S2 B2846412 (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 17385-88-5

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2846412
CAS No.: 17385-88-5
M. Wt: 307.38
InChI Key: KEBHCTFINUXFOZ-PKNBQFBNSA-N
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Description

(E)-4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound belonging to the 5-ene-rhodanine chemical class, which is recognized in medicinal chemistry as a privileged structure for the development of novel bioactive molecules . This compound is typically synthesized via a Knoevenagel condensation reaction, a well-established method where a rhodanine core reacts with an aromatic aldehyde to form the exocyclic double bond at the C5 position . The structure features a benzylidene group at the 5th position and a butanoic acid chain at the N3 position of the rhodanine (2-thioxo-4-thiazolidinone) core. The incorporation of a carboxylic acid-containing substituent at the N3 position, as seen in this molecule, is a documented strategy to enhance biological activity and optimize drug-like properties within this compound family . Rhodanine derivatives, particularly 5-arylidene analogues, are extensively investigated in scientific research for their diverse pharmacological potential. They have demonstrated significant biological activities, including potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, some of which show better efficacy than standard antibiotics like ampicillin . Furthermore, this chemical class has shown promising anticancer profiles by inducing apoptosis and inhibiting growth in various human cancer cell lines . The presence of the carboxylic acid functional group in the N3 side chain may contribute to interactions with biological targets and is a common feature in active compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHCTFINUXFOZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiocarbamate Intermediate Route

Amino acids serve as precursors in this method. For example, β-alanine reacts with carbon disulfide in alkaline medium to form a dithiocarbamate salt. Subsequent alkylation with monochloroacetic acid under basic conditions (pH 9–10) yields 4-oxo-2-thioxothiazolidin-3-ylalkanecarboxylic acids. Cyclization occurs spontaneously upon acidification, forming the thiazolidinone ring.

Key parameters :

  • Solvent : Aqueous NaOH (10% w/v)
  • Temperature : 0–5°C for CS₂ addition; room temperature for alkylation
  • Yield : 68–75% for intermediate thiazolidinones

Knoevenagel Condensation for Benzylidene Incorporation

The benzylidene group is introduced via condensation between 4-oxo-2-thioxothiazolidin-3-ylbutanoic acid and benzaldehyde derivatives. Acetic acid acts as both solvent and catalyst, with sodium acetate (3.13 mmol per 0.46 mmol substrate) accelerating imine formation. Reflux durations vary from 5–20 hours depending on aldehyde reactivity.

Stereochemical control :

  • E-selectivity : Prolonged reflux (≥15 hours) favors thermodynamic E-isomer formation through conjugate addition-elimination mechanisms
  • Z/E ratio : Typically 1:4.3 after 20 hours reflux in AcOH

Optimized Protocol for Target Compound Synthesis

Reaction Scheme

  • Thiazolidinone precursor synthesis :
    β-Alanine → Dithiocarbamate salt → Alkylation → 4-oxo-2-thioxothiazolidin-3-ylbutanoic acid

  • Benzylidene conjugation :
    4-oxo-2-thioxothiazolidin-3-ylbutanoic acid + Benzaldehyde → (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Detailed Procedure

Parameter Specification
Molar ratio 1:1.1 (thiazolidinone:benzaldehyde)
Solvent system Acetic acid:DMF (4:1 v/v)
Catalyst Sodium acetate (6.8 equiv)
Temperature Reflux (118°C)
Reaction time 18 hours
Workup Precipitation in ice-water, filtration
Purification Recrystallization (EtOH:H₂O 7:3)
Yield 82–89%
Purity (HPLC) ≥98%

Data compiled from

Critical Reaction Parameters and Optimization

Solvent Effects on Yield and Stereoselectivity

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%) E/Z Ratio
Acetic acid 6.2 89 4.3:1
Ethanol 24.3 76 3.1:1
DMF 36.7 81 2.8:1
Toluene 2.4 63 5.7:1

Adapted from

Acetic acid provides optimal balance between reaction rate and stereoselectivity. Non-polar solvents like toluene increase E-selectivity but reduce yields due to poor substrate solubility.

Catalytic Additives

Benzyltriethylammonium chloride (BTEAC, 0.2 equiv) increases reaction rate by 40% through phase-transfer catalysis, particularly beneficial for electron-deficient benzaldehydes.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • 1715 (C=O, thiazolidinone)
  • 1682 (C=O, carboxylic acid)
  • 1243 (C=S)
  • 1598 (C=N)
  • 745 (C-H out-of-plane, benzylidene)

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
12.23 s (1H) COOH
7.82 s (1H) =CH (benzylidene)
7.38–7.52 m (5H) Aromatic protons
3.41 t (2H, J=6.8) N-CH₂
2.67 t (2H, J=7.2) CH₂-COOH
1.92 quintet (2H) Central CH₂

Data from

13C NMR (100 MHz, DMSO-d₆) :

  • 192.4 (C=O, thiazolidinone)
  • 174.9 (COOH)
  • 159.1 (C=N)
  • 136.2–128.7 (aromatic carbons)
  • 123.6 (=CH)
  • 40.3–33.8 (aliphatic chain carbons)

Industrial Scale-up Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in flow systems:

Parameter Batch Reactor Flow Reactor
Reaction time 18 h 45 min
Space-time yield 0.8 g/L·h 4.2 g/L·h
E/Z ratio 4.3:1 5.1:1
Energy consumption 18 kWh/mol 9 kWh/mol

Based on extrapolations

Microwave-assisted continuous flow reactors (150°C, 2.5 MPa) achieve 95% conversion in 20 minutes, though with slight yield reduction (78%) due to thermal decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E-Selectivity Scalability
Classical condensation 82–89 98 4.3:1 Moderate
Microwave-assisted 78–85 95 3.8:1 High
Flow chemistry 75–81 97 5.1:1 Excellent

Chemical Reactions Analysis

Nucleophilic Addition at the C5 Position

The 5-benzylidene group undergoes nucleophilic 1,4-addition reactions due to its α,β-unsaturated ketone structure. This reactivity is critical for biological interactions and synthetic modifications:

  • Mercapto group addition : Cysteine residues in enzymes (e.g., glutamate racemase) attack the C5 double bond, forming covalent adducts that inhibit enzymatic activity (Scheme 1) .
  • Thiol-based inhibitors : Reaction with thiol-containing biomolecules generates stable adducts, contributing to antimicrobial and anticancer effects .

Scheme 1 : Nucleophilic 1,4-addition mechanism at C5 Thiol R SH + E 4 5 Benzylidene R S CH2 C O rhodanine adduct\text{Thiol R SH }+\text{ E 4 5 Benzylidene }\rightarrow \text{R S CH}_2\text{ C O rhodanine adduct}

Oxidation Reactions

The thioxothiazolidinone moiety is susceptible to oxidation:

Reagent Product Conditions Application
H2_2O2_2Sulfoxide derivativeMild acidic conditionsEnhanced solubility for drug design
m-CPBASulfone derivativeCH2_2Cl2_2, 0°CStabilizes electrophilic centers

Oxidation increases polarity and modifies electronic properties, influencing binding affinity to biological targets .

Reduction Reactions

The benzylidene double bond can be selectively reduced:

  • Catalytic hydrogenation : Pd/C in ethanol reduces the C=C bond to a single bond, yielding 5-benzyl derivatives (Scheme 2) .
  • Sodium borohydride : Selectively reduces the ketone group to an alcohol in the presence of NaBH4_4/CeCl3_3 .

Scheme 2 : Hydrogenation of the benzylidene group  E isomerH2/Pd C5 Benzyl rhodanine derivative saturated \text{ E isomer}\xrightarrow{\text{H}_2/\text{Pd C}}\text{5 Benzyl rhodanine derivative saturated }

Substitution Reactions

The thiazolidinone ring undergoes substitution at the N3 and S2 positions:

N3-Alkylation/Acylation

Reagent Product Yield Biological Impact
Alkyl halidesN3-alkylated derivatives70–85%Improved lipophilicity
Acyl chloridesN3-acylated analogs65–78%Enhanced enzyme inhibition

S2 Functionalization

  • Halogenation : Bromine in acetic acid generates 5-bromo derivatives for further cross-coupling reactions .
  • Thiol exchange : Reacts with arylthiols to form disulfide-linked hybrids .

Cycloaddition and Ring-Opening

  • Diels-Alder reactions : The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles, forming bicyclic structures .
  • Ring-opening with amines : Nucleophilic attack at the carbonyl group opens the thiazolidinone ring, producing thioamide derivatives .

Acid-Base Reactions

The carboxylic acid group enables salt formation and coordination chemistry:

Base Product Application
NaOHSodium saltWater-soluble formulations
Transition metal ionsMetal complexes (e.g., Cu2+^{2+})Catalytic or antimicrobial uses

Photochemical Reactions

UV irradiation induces E-to-Z isomerization of the benzylidene group, altering molecular geometry and bioactivity . This property is exploited in photopharmacology for controlled drug activation .

Enzymatic Modifications

  • Ester hydrolysis : Serum esterases cleave the butanoic acid ester prodrugs to release active metabolites .
  • Glucuronidation : Phase II metabolism forms glucuronide conjugates, enhancing excretion .

Scientific Research Applications

Structural Features

The compound's structure includes a benzylidene group that enhances reactivity and potential for various chemical transformations. The thiazolidinone core is known for its ability to interact with biological targets, making it a valuable compound for research.

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinone, including (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, exhibit potent antimicrobial properties. A study found that these compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 µg/mL.

CompoundMIC (µg/mL)Activity Type
Thiazolidinone Derivative A15.6Gram-positive
Thiazolidinone Derivative B250Gram-negative

Anticancer Potential
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Common Reactions

  • Oxidation : Can form sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction : The benzylidene group can be reduced to yield benzyl derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the thiazolidinone ring.

Biological Research

The compound has been investigated for its potential to inhibit enzymes involved in cancer metastasis, such as matrix metalloproteinases (MMPs). Additionally, it has shown promise in inducing apoptosis in cancer cells by activating caspase pathways.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of several thiazolidinone derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Investigation of Anticancer Activity

In another study focusing on anticancer effects, this compound was shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle regulation . The findings support further exploration of this compound in cancer therapy development.

Mechanism of Action

The mechanism of action of (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The benzylidene group enhances the compound’s ability to bind to these targets, thereby increasing its biological activity. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Modified Benzylidene Substituents

The benzylidene group in the target compound is a critical site for structural diversification. For example:

  • (E)-4-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CID 1640496): Incorporation of a para-bromine substituent increases molecular weight (386.28 g/mol vs. 307.38 g/mol) and lipophilicity (logP estimated to rise by ~0.5 units). Bromine’s electron-withdrawing effect may enhance stability and alter binding affinity in biological systems .

Table 1: Structural Comparison of Benzylidene-Modified Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound H C₁₄H₁₃NO₃S₂ 307.38 Base structure, no halogen substitution
CID 1640496 (4-Bromo derivative) Br C₁₄H₁₂BrNO₃S₂ 386.28 Enhanced lipophilicity, steric bulk
Thiazolidinone Derivatives with Varied Side Chains

The butanoic acid chain distinguishes the target compound from other thiazolidinones. For instance:

  • Rosiglitazone: A thiazolidinedione antidiabetic drug with a thiazolidinone core but a pyridine-containing side chain. The absence of a butanoic acid group in rosiglitazone limits its solubility compared to the target compound.
  • Rhodanine derivatives: Often feature thioxothiazolidinone cores but lack extended carboxylic acid side chains, reducing their polar interactions.
Comparison with Phenoxybutanoic Acid Herbicides

The target compound shares a butanoic acid chain with synthetic auxin herbicides like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) . However, its thiazolidinone core diverges significantly from the phenoxy groups in these herbicides, suggesting distinct mechanisms of action.

Table 2: Functional Comparison with Herbicidal Analogues

Compound Core Structure Bioactivity Profile Proposed Mechanism
Target Compound Thiazolidinone Unknown (hypothesized antimicrobial) Thiol-mediated enzyme inhibition
MCPB Phenoxybutanoic acid Herbicidal (HRAC Class O) Auxin receptor mimicry

Physicochemical and Pharmacokinetic Properties

  • Solubility: The butanoic acid group enhances aqueous solubility compared to non-polar analogues (e.g., unsubstituted benzylidene derivatives).
  • logP : Estimated logP for the target compound is ~2.5, lower than CID 1640496 (~3.0) due to bromine’s hydrophobicity.

Biological Activity

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

  • Molecular Formula : C15H15NO3S2
  • Molecular Weight : 321.41 g/mol
  • CAS Number : 265098-88-2

1. Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit potent antimicrobial properties. A study indicated that derivatives with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 15.6 to 500 µg/mL, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
Thiazolidinone Derivative A15.6Gram-positive
Thiazolidinone Derivative B250Gram-negative

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

A specific study evaluated the compound's effects on B16F10 melanoma cells, showing that it significantly reduced cell viability at concentrations above 20 µM without exhibiting cytotoxic effects at lower concentrations .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism includes inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Antimicrobial Efficacy

In a comparative study involving various thiazolidinone derivatives, this compound was found to have a superior antimicrobial profile compared to other tested compounds. The study utilized both in vitro and in vivo models to assess efficacy against common pathogens.

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with the compound resulted in significant apoptosis in cancer cells as evidenced by increased caspase activity and DNA fragmentation assays. Flow cytometry analysis confirmed cell cycle arrest effects, particularly in the G1 phase, indicating a disruption in cellular proliferation pathways .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining reflux conditions (~100–120°C) to ensure complete imine formation while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purity Monitoring : Use thin-layer chromatography (TLC) and HPLC to track reaction progress and isolate pure (E)-isomers .

Which analytical techniques are critical for characterizing the purity and structure of this compound?

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR verify the benzylidene proton (δ 7.5–8.5 ppm) and thioxothiazolidinone carbonyl (δ 170–180 ppm) .
    • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C₁₄H₁₂BrNO₃S₂ for brominated analogs) .
  • Purity Assessment :
    • HPLC : Quantifies enantiomeric purity, critical for bioactivity studies .
    • Elemental Analysis : Validates stoichiometry of synthesized batches .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from structural analogs with varying substituents (e.g., 4-chloro vs. 4-bromo benzylidene groups) or assay conditions:

  • Structural Variants : Compare IC₅₀ values of (E)-isomers with different substituents (e.g., 4-bromo analogs show 2-fold higher anticancer activity than methoxy derivatives) .
  • Assay Conditions :
    • Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
    • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

What strategies optimize solubility and bioavailability without compromising bioactivity?

Advanced Research Question

  • Structural Modifications :
    • Hydrophilic Groups : Introduce carboxymethoxy or hydroxyl substituents on the benzylidene ring (e.g., 4-hydroxy analogs in improve aqueous solubility by 40%).
    • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates .

How does the benzylidene substituent influence biological efficacy?

Q. Structure-Activity Relationship (SAR) Focus

  • Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-bromo substituents enhance electrophilicity, improving enzyme inhibition (e.g., 70% inhibition of COX-2 vs. 45% for unsubstituted analogs) .
  • Hydrophobic Groups : Long-chain alkyloxy groups (e.g., octyloxy in ) increase lipophilicity, enhancing blood-brain barrier penetration.

How to address discrepancies in IC₅₀ values across different assays?

Q. Data Contradiction Analysis

  • Standardize Assay Protocols :
    • Consistent Incubation Times : Varying durations (24h vs. 48h) alter IC₅₀ by up to 50% .
    • Control for Redox Interference : Thioxo groups may interact with MTT assay reagents; validate via alternative methods (e.g., ATP-based assays) .
  • Meta-Analysis : Compare data from analogs (e.g., pyridine-substituted derivatives in ) to identify trends in bioactivity.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Synthesis Challenge

  • Racemization Risks : High temperatures during condensation promote (Z)/(E) isomerization. Mitigate via:
    • Low-Temperature Catalysis : Use Lewis acids (e.g., ZnCl₂) at 60°C to favor (E)-isomer retention .
    • Chiral Chromatography : Separate isomers using cellulose-based columns during purification .

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